1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) is a chemical compound characterized by its unique structure, which includes two azetidine rings and two trifluoroacetic acid moieties. The compound has a molecular formula of C10H14F6N2O4 and a molecular weight of 340.22 g/mol. Its CAS number is 1909335-95-0, which is used for identification in chemical databases . The presence of trifluoroacetic acid enhances the compound's solubility and stability in various solvents, making it useful in synthetic and analytical chemistry.
The reactivity of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) can be attributed to the functional groups present in its structure. The azetidine rings can undergo nucleophilic substitutions or ring-opening reactions under certain conditions, while the trifluoroacetic acid groups can participate in protonation and deprotonation reactions. Additionally, the compound may be involved in acylation reactions due to the presence of reactive hydrogen atoms on the nitrogen atoms of the azetidine rings .
The synthesis of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) typically involves multi-step organic reactions. One common method includes:
These steps require careful control of reaction conditions to ensure high yields and purity .
1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) finds applications primarily in research settings:
Several compounds share structural similarities with 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid). Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(4-Benzoylpiperazin-1-YL)azetidine bis(trifluoroacetate) | Azetidine derivative | Contains a benzoyl group enhancing lipophilicity |
| Azetidin-3-yl acetate 2,2,2-trifluoroacetate | Azetidine derivative | Acetate moiety may alter solubility properties |
| N-Methylazetidine | Simple azetidine | Lacks trifluoroacetic acid functionality |
The unique aspect of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) lies in its dual azetidine structure combined with two trifluoroacetic acid groups, which may confer distinct chemical properties compared to other derivatives. This combination could influence its reactivity and potential biological activity differently than simpler azetidines or those with different substituents .
Azetidine, the parent four-membered saturated heterocycle, was first synthesized in the early 20th century through the reduction of β-lactams. However, the inherent ring strain (~25.4 kcal/mol) and synthetic complexity limited its widespread application until the 1980s. The discovery of azetidine-2-carboxylic acid as a natural proline analog in Convallaria majalis (lily of the valley) marked a turning point, demonstrating the biological compatibility of azetidine derivatives. This finding spurred investigations into azetidine-containing natural products, such as the mugineic acids involved in plant iron metabolism and penaresidins with cytotoxic properties.
The pharmacological potential of azetidines became apparent through systematic studies in the 1990s, which revealed their ability to mimic peptide backbones while conferring resistance to enzymatic degradation. Early medicinal chemistry efforts focused on simple substitutions, but progress was hindered by:
The 2010s witnessed a paradigm shift with the development of strain-release strategies and transition-metal-catalyzed functionalization techniques. Key milestones included:
These advances directly enabled the practical synthesis of complex derivatives like 1-(azetidin-3-yl)azetidine. The compound's bicyclic architecture combines two azetidine rings through a single carbon-carbon bond, creating a conformationally restricted scaffold with axial chirality. This structural motif has shown particular promise in kinase inhibitor design, where its rigid geometry improves target selectivity compared to flexible acyclic analogs.